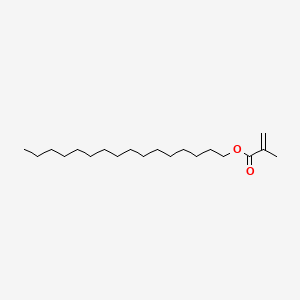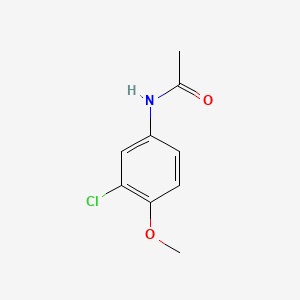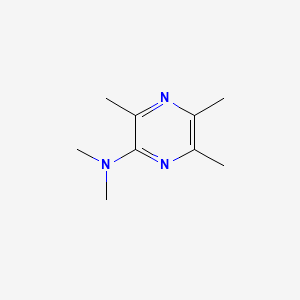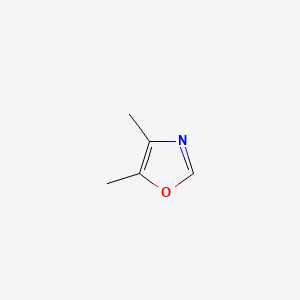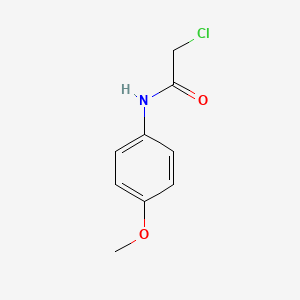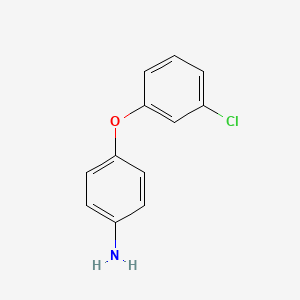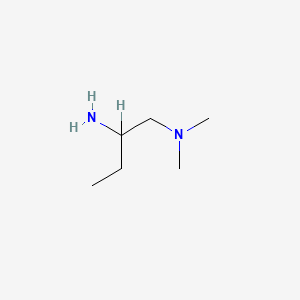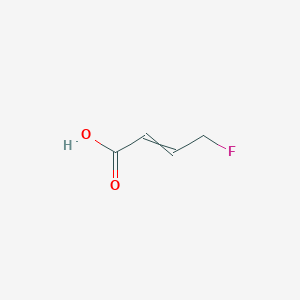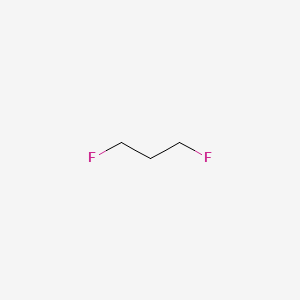
1,3-二氟丙烷
描述
1,3-Difluoropropane is a chemical compound with the molecular formula C3H6F2 . It has an average mass of 80.076 Da and a monoisotopic mass of 80.043755 Da . This compound is also known as 1,3-DFP.
Molecular Structure Analysis
The molecular structure of 1,3-Difluoropropane has been studied using Fourier transform microwave spectroscopy and quantum chemical calculations . These studies have led to a precise structural determination of the compound .
Physical And Chemical Properties Analysis
1,3-Difluoropropane has a molecular formula of C3H6F2 and an average mass of 80.076 Da . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and density were not found in the sources I consulted.
科学研究应用
结构分析和构象性质
结构和非共价相互作用:(Lu 等人,2019 年) 的研究使用转动光谱和量子化学计算来表征 1,3-二氟丙烷及其与水的配合物。这项研究提供了对化合物中弱氢键参数和分子间非共价相互作用性质的见解。
构象能顺序:(Wu 等人,1998 年) 的研究确定了 1,3-二氟丙烷的构象能顺序,展示了 C-F 键之间的偶极-偶极相互作用对分子构象的影响。
在分子合成和反应中的应用
催化 1,3-双官能化:(Banik 等人,2017 年) 的研究描述了一种环丙烷的 1,3-氧化方法,强调了 1,3-氟化反应。该方法对于将电负性取代基引入分子,影响分子构象具有重要意义。
羧酸的脱氧氟化:(Wang 等人,2021 年) 的研究涉及开发一种新的氟化试剂,用于将各种羧酸转化为酰氟,展示了在合成化学中的应用。
光谱和理论研究
微波光谱和分子结构:(Leung 等人,2020 年) 的论文探讨了 3-氟-1,2-环氧丙烷及其与氩配合物的转动光谱,提供了对分子结构和相互作用的见解。
构象和立体电子研究:(Bitencourt 等人,2007 年) 的研究评估了氟取代对 1,2-二氟丙烷构象平衡的影响,强调了 gauche 效应和静电相互作用。
氟化合物的合成
宝石二氟环丙烷和环丙烯的合成:(Wang 等人,2011 年) 讨论了二氟环丙烷和二氟环丙烯的生产,它们在有机氟化学中很重要,因为它们改变了结构、反应性和生物活性。
- 这些材料在材料科学和聚合物化学等各个领域的性质和应用。
氟化反应和分子几何
β-二羰基化合物的有效亲电氟化:(Banks 等人,1994 年) 的研究展示了使用特定试剂将 1,3-二羰基化合物转化为氟代衍生物,突出了氟化反应在有机化学中的多功能性。
NMR 光谱分析用于分子几何:(Otter 等人,1973 年) 的研究利用 NMR 光谱分析了 1,3-二氟苯,提供了对分子几何和此类化合物中氟-氟偶合各向异性的见解。
先进材料和催化
主族三氟丙炔基有机金属化合物的制备和功能化:(Brisdon 等人,2003 年) 描述了使用三氟丙炔基锂试剂合成新型氟碳片段,展示了在合成复杂有机金属化合物中的应用。
苯并三唑触发的三组分路易斯酸催化的开环 1,3-氨基官能化:(Deswal 等人,2023 年) 的最新研究探索了苯并三唑在催化供体-受体环丙烷氨基官能化中的应用,这与有机化学中先进合成方法的开发相关。
安全和危害
作用机制
. The primary targets of 1,3-Difluoropropane are not well-documented in the literature. This compound is likely to interact with a variety of biological molecules due to its small size and the presence of fluorine atoms, which can form hydrogen bonds with proteins and other biomolecules.
Mode of Action
Fluorine atoms are highly electronegative, which can influence the distribution of electronic charge in the molecule and affect its interactions with biological targets .
Biochemical Pathways
For example, they can influence the conformation of aliphatic chains, with a significant dependence on the polarity of the medium .
Result of Action
It is known that fluorinated compounds can have a variety of biological effects, depending on their specific structures and the biological targets they interact with .
Action Environment
The action of 1,3-Difluoropropane can be influenced by various environmental factors. For example, the polarity of the surrounding medium can affect the conformation of the molecule and its interactions with biological targets . Additionally, factors such as temperature and pH can influence the compound’s stability and efficacy.
属性
IUPAC Name |
1,3-difluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6F2/c4-2-1-3-5/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOLOYCGJRJFTPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CF)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196762 | |
| Record name | Propane, 1,3-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
80.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
462-39-5 | |
| Record name | Propane, 1,3-difluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462395 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, 1,3-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural characteristics of 1,3-Difluoropropane?
A1: 1,3-Difluoropropane (C3H6F2) has a molecular weight of 78.07 g/mol []. Research utilizing microwave spectroscopy and ab initio calculations has been conducted to further understand its structural and conformational properties []. Additionally, infrared spectroscopy has been used to study its vibrational spectra and confirm its conformational stability [].
Q2: What is known about the conformational properties of 1,3-Difluoropropane?
A3: 1,3-Difluoropropane exhibits different conformational preferences due to intramolecular interactions. The most stable conformation is gauche-gauche (GG), followed by AG, AA, and GG' []. This order is primarily driven by a strong dipole-dipole interaction between the highly polarized C-F bonds, highlighting the significance of electrostatic interactions alongside the gauche effect in determining conformational behavior [].
Q3: How does 1,3-Difluoropropane behave in different phases and temperatures?
A4: Research utilizing infrared spectroscopy has revealed the presence of various conformers of 2,2-di(fluoromethyl)-1,3-difluoropropane (TFN), a related compound, in different states and temperatures []. This finding suggests that 1,3-Difluoropropane may exhibit similar behavior. The study indicated that the most stable conformers, S4 and D2d, lack 1,3-parallel CF interactions and dominate at lower temperatures []. As the temperature increases, higher energy conformers like C1* and C1 become more prevalent, particularly in the plastic crystal phase observed at temperatures below the melting point [].
Q4: How can 1,3-Difluoropropane be utilized in waste heat recovery systems?
A5: Research has explored the use of 1,3-Difluoropropane in mixed working fluids for heat pump systems designed for waste heat recovery []. Specifically, a mixture of 25% isobutene and 75% 1,3-Difluoropropane demonstrated a high coefficient of performance (3.22) in recovering low-grade waste heat from a milk powder production spray dryer []. This application highlights the potential of 1,3-Difluoropropane as a component in sustainable energy solutions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





